2-(Pentan-3-yl)oxan-4-amine

Overview

Description

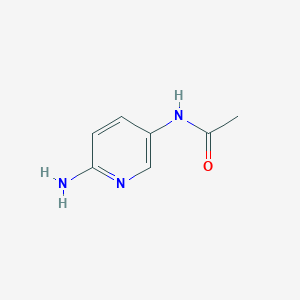

2-(Pentan-3-yl)oxan-4-amine, also known as 2-Pentan-3-amine, is an organic compound belonging to the class of amines. It is a colorless liquid with a boiling point of 163 °C and a melting point of -50 °C. 2-Pentan-3-amine is an important intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a starting material for the preparation of a variety of heterocyclic compounds and has been used as a building block for the synthesis of more complex molecules.

Scientific Research Applications

Amide Podands Synthesis for Nuclear Waste Treatment

Amide podands, synthesized from compounds like 2-(Pentan-3-yl)oxan-4-amine, show promise as extractants in the treatment of high-level liquid wastes in the nuclear industry. An efficient synthetic route, the mixed anhydrides method, has been developed for these compounds, demonstrating their potential in large-scale applications for nuclear waste remediation (Wu Yuxuan et al., 2014).

Applications in Organic Syntheses

Precursor for Bioactive Compounds and Polymers

Derivatives of pentanedinitrile, like 2-(Pentan-3-yl)oxan-4-amine, are extensively used in the synthesis of functional materials, including biologically active compounds, azaheterocycles, and polymers. The development of new functionalization methods for these derivatives is a subject of high demand in organic chemistry (N. Nishiwaki et al., 1999).

Applications in Medicinal Chemistry

Bioisosteres in Drug Design

Bicyclo[1.1.1]pentan-1-amines, which can be synthesized from compounds like 2-(Pentan-3-yl)oxan-4-amine, serve as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry. They offer a versatile scaffold for the synthesis of important pharmaceutical building blocks (J. Hughes et al., 2019).

Oxidation Reactions in Organic Synthesis

Nonheme oxoiron(IV) complexes derived from compounds like 2-(Pentan-3-yl)oxan-4-amine have been shown to effectively oxidize strong C-H bonds at room temperature. This feature is critical in various organic synthesis processes, supporting the catalytic conversion of substrates with strong C-H bonds (J. Kaizer et al., 2004).

Applications in Catalysis

Catalytic Dehydration

Compounds like 2-(Pentan-3-yl)oxan-4-amine are used in the vapor-phase catalytic dehydration of amino alcohols over various oxide catalysts, including rare earth oxides. This process is crucial for the production of unsaturated amines, which have significant applications in various industries (Kaishu Ohta et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-pentan-3-yloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-8(4-2)10-7-9(11)5-6-12-10/h8-10H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNVXBUVWKYCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

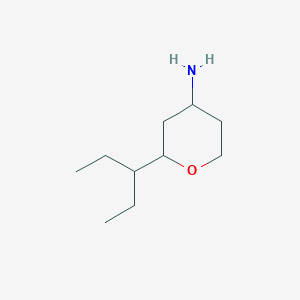

CCC(CC)C1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pentan-3-yl)oxan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)

![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)